

# KTX-955: A Dual-Mechanism Degrader Targeting MYD88-Mutant Lymphomas

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Executive Summary**

Oncogenic mutations in the Myeloid Differentiation primary response 88 (MYD88) gene, particularly the L265P substitution, are key drivers in several B-cell lymphomas, including the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). These mutations lead to the constitutive activation of a signaling cascade dependent on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), promoting lymphoma cell survival and proliferation through pathways such as NF-kB. **KTX-955** is a novel heterobifunctional small molecule, classified as an "IRAKIMID," that represents a promising therapeutic strategy for these malignancies. It acts as a potent IRAK4 degrader by inducing its ubiquitination and subsequent proteasomal degradation. Uniquely, **KTX-955** also induces the degradation of Ikaros (IKZF1), an IMiD (immunomodulatory drug) substrate, providing a dual mechanism of action that targets parallel survival pathways in MYD88-mutant lymphomas. This guide provides a comprehensive overview of the technical details of **KTX-955**, including its mechanism of action, preclinical data, and detailed experimental protocols.

### **Introduction: Targeting the MYD88 Pathway**

The MYD88 protein is a critical adaptor in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. The L265P mutation in MYD88 promotes the spontaneous assembly of the "Myddosome," a signaling complex comprising MYD88, IRAK4, and IRAK1.[1] [2] This leads to the constitutive activation of IRAK4 kinase, which then phosphorylates IRAK1,



initiating a downstream cascade that activates NF-kB and JAK-STAT3 signaling.[2][3] These pathways are crucial for the survival and proliferation of malignant B-cells.

Given that both the kinase and scaffolding functions of IRAK4 are implicated in oncogenic signaling, its targeted degradation presents a potentially more effective therapeutic approach than simple kinase inhibition.[4] **KTX-955** is a proteolysis-targeting chimera (PROTAC) designed for this purpose. It consists of a ligand that binds to IRAK4, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This trimolecular complex formation leads to the polyubiquitination of IRAK4, marking it for destruction by the proteasome. Furthermore, by engaging CRBN, **KTX-955** also induces the degradation of neosubstrates, including the Ikaros transcription factor, a known target of IMiD agents.

### **Quantitative Preclinical Data**

The preclinical activity of **KTX-955** has been evaluated in cellular models of MYD88-mutant lymphoma. The following tables summarize the key quantitative data, demonstrating its potency in inducing protein degradation and inhibiting cell viability.

| Compound | Target | Assay                    | Cell Line | Value    |
|----------|--------|--------------------------|-----------|----------|
| KTX-955  | IRAK4  | Degradation<br>(DC50)    | OCI-Ly10  | 5 nM     |
| KTX-955  | Ikaros | Degradation<br>(DC50)    | OCI-Ly10  | 130 nM   |
| KTX-955  | -      | Cell Viability<br>(IC50) | OCI-Ly10  | 1,800 nM |

Data sourced from a presentation by Kymera Therapeutics. The DC<sub>50</sub> represents the concentration of the compound required to degrade 50% of the target protein. The IC<sub>50</sub> in the CellTiter-Glo (CTG) assay represents the concentration required to inhibit cell viability by 50%.

### **Mechanism of Action and Signaling Pathway**

**KTX-955** exerts its anti-lymphoma activity through a dual mechanism. Firstly, it hijacks the cell's ubiquitin-proteasome system to eliminate IRAK4, thereby shutting down the entire downstream



MYD88 signaling cascade. Secondly, it degrades Ikaros, a key transcription factor involved in B-cell development and malignancy.

### **MYD88 Signaling Pathway in Mutant Lymphomas**

The following diagram illustrates the constitutively active MYD88 signaling pathway in lymphomas bearing the L265P mutation and the point of intervention for **KTX-955**.





Click to download full resolution via product page

MYD88 signaling pathway and **KTX-955**'s point of intervention.



## **KTX-955** Mechanism of Action: Targeted Protein Degradation

The diagram below outlines the catalytic cycle of **KTX-955**-mediated protein degradation.



Click to download full resolution via product page

Catalytic cycle of KTX-955 mediated IRAK4 degradation.

### **Detailed Experimental Protocols**



The following protocols are representative of the methods used to generate the preclinical data for **KTX-955** and related IRAKIMiD compounds. These are based on standard methodologies and information from publications on similar molecules.

### **Cell Culture**

- Cell Line: OCI-Ly10 (MYD88 L265P mutant DLBCL).
- Media: RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

## Western Blot for Protein Degradation (DC<sub>50</sub> Determination)

This protocol is used to quantify the degradation of target proteins like IRAK4 and Ikaros.

• Experimental Workflow:



Click to download full resolution via product page

Workflow for determining protein degradation via Western Blot.

- Detailed Steps:
  - $\circ$  Cell Treatment: Seed OCI-Ly10 cells in 6-well plates. After allowing cells to settle, treat with a serial dilution of **KTX-955** (e.g., 0.1 nM to 10  $\mu$ M) or DMSO as a vehicle control for 24 hours.
  - Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Quantification: Determine protein concentration of the lysates using a BCA protein assay.



- Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 μg) onto a 4 12% Bis-Tris gel for SDS-PAGE. Transfer proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
   Incubate with primary antibodies against IRAK4 (e.g., Cell Signaling Technology #4363),
   Ikaros, and a loading control (e.g., β-actin) overnight at 4°C. Wash and incubate with
   HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]
- Detection: Visualize protein bands using an ECL substrate and a chemiluminescence imaging system.
- Analysis: Quantify band intensities using image analysis software (e.g., ImageJ).
   Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the DMSO control. The DC<sub>50</sub> value is determined by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).

### Cell Viability Assay (IC<sub>50</sub> Determination)

The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is a common method to assess the cytotoxic or cytostatic effects of a compound.

- Principle: The assay quantifies ATP, which is an indicator of metabolically active, viable cells. [5]
- Detailed Steps:
  - Cell Seeding: Seed OCI-Ly10 cells into opaque-walled 96-well plates at a density of approximately 10,000 cells per well in 100 μL of culture medium.
  - Compound Addition: Add serial dilutions of KTX-955 to the wells. Include wells with medium only (for background) and cells with DMSO (for vehicle control).
  - Incubation: Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.
  - Assay Procedure: Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of prepared CellTiter-Glo® reagent to each well.[6]



- Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
- Measurement: Record the luminescence using a plate reader.
- Analysis: After subtracting the background, normalize the data to the vehicle control wells.
   Calculate the IC<sub>50</sub> value by fitting the dose-response curve using non-linear regression analysis.

### In Vivo Xenograft Model (General Protocol)

While specific in vivo data for **KTX-955** is not publicly available, this protocol outlines a general approach for evaluating IRAK4 degraders in a MYD88-mutant DLBCL xenograft model, based on studies with similar compounds.[8][9]

- Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).
- Tumor Implantation: Subcutaneously inject approximately 5-10 million OCI-Ly10 cells suspended in Matrigel into the flank of each mouse.
- Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer KTX-955 (formulated for oral or intravenous delivery) and a vehicle control according to a predetermined dosing schedule (e.g., once daily, orally).[1]
- Monitoring: Monitor tumor volume (measured with calipers) and body weight regularly (e.g., twice weekly).
- Endpoint: The study may be concluded when tumors in the control group reach a
  predetermined size, or after a fixed duration. Efficacy is assessed by comparing the tumor
  growth inhibition (TGI) between the treated and vehicle groups. Pharmacodynamic
  assessments can be performed on tumor tissues collected at the end of the study to confirm
  IRAK4 degradation.

### **Conclusion and Future Directions**



KTX-955 represents a novel and targeted approach for the treatment of MYD88-mutant lymphomas. Its dual mechanism of degrading both IRAK4 and Ikaros has the potential to overcome resistance mechanisms and offer a more profound anti-tumor effect than inhibiting either pathway alone. The potent in vitro degradation and cell-killing activity demonstrated in preclinical models warrant further investigation. Future studies will need to focus on establishing the in vivo efficacy, safety profile, and pharmacokinetic/pharmacodynamic relationships of KTX-955 to support its progression into clinical development for patients with these aggressive B-cell malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Patent Filed for Treatment of MYD88-Mutant B-Cell Lymphomas with IRAK4 Degrader [pharmaceutical-technology.com]
- 2. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 3. In vivo modeling of diffuse large B cell lymphoma (DLBCL) with the myeloid differentiation primary response gene 88 (MYD88) L265P mutationon Ngo Translational Cancer Research [tcr.amegroups.org]
- 4. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. ch.promega.com [ch.promega.com]
- 6. OUH Protocols [ous-research.no]
- 7. promega.com [promega.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [KTX-955: A Dual-Mechanism Degrader Targeting MYD88-Mutant Lymphomas]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15140478#ktx-955-for-targeting-myd88-mutant-lymphomas]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com